molecular formula C39H60O11 B560396 TS 155-2

TS 155-2

Cat. No.: B560396
M. Wt: 704.9 g/mol
InChI Key: PQLOHEMXTLVMFP-ABIYTGBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

TS 155-2 is synthesized by a specific species of Streptomyces . The detailed synthetic routes and reaction conditions for its preparation are not extensively documented in the literature. it is known that the compound is produced through fermentation processes involving the Streptomyces species . Industrial production methods would likely involve optimizing these fermentation conditions to maximize yield and purity.

Chemical Reactions Analysis

TS 155-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Biological Activity

TS 155-2 is a macrocyclic lactone derivative produced by specific Streptomyces species. It has garnered attention due to its potential therapeutic applications, particularly in the inhibition of thrombin-stimulated calcium entry into cells. This article details the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

This compound functions primarily as an inhibitor of calcium entry into cells induced by thrombin stimulation. This action is significant as it suggests potential applications in conditions where calcium signaling plays a critical role, such as in thrombosis and inflammation. The compound's ability to modulate calcium influx may also imply broader implications for cellular signaling pathways influenced by calcium dynamics.

Property Details
Chemical Structure Macrocyclic lactone
CAS Number 1314486-37-7
Molecular Weight 704.9 g/mol
Solubility Soluble in ethanol, methanol, DMF, and DMSO
Target Calcium channels (indirectly via thrombin)

Biological Activity

Research indicates that this compound exhibits several biological activities:

Research Findings

A comprehensive literature review reveals limited but promising findings regarding this compound:

  • In Vitro Studies : Preliminary in vitro assays have demonstrated that this compound can significantly inhibit calcium influx in response to thrombin stimulation, suggesting its potential utility in managing conditions associated with excessive thrombin activity .
  • Case Studies : While specific case studies on this compound are sparse, related compounds exhibiting similar mechanisms have shown efficacy in clinical settings for managing cardiovascular diseases. For instance, studies on other macrocyclic lactones have highlighted their roles in modulating vascular tone and platelet function .

Future Directions

Given the preliminary evidence supporting the biological activity of this compound, future research should focus on:

  • Clinical Trials : Conducting controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Further elucidating the precise mechanisms through which this compound affects cellular signaling pathways and its interactions with various ion channels.
  • Comparative Studies : Investigating the biological activity of this compound relative to other known inhibitors of thrombin-induced pathways to better understand its therapeutic potential.

Properties

IUPAC Name

(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLOHEMXTLVMFP-ABIYTGBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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